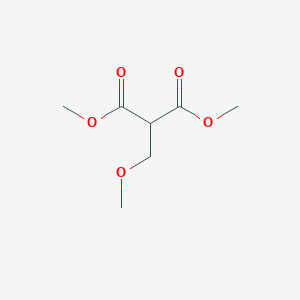
Dimethyl 2-(Methoxymethyl)malonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl 2-(Methoxymethyl)malonate is an organic compound with the molecular formula C6H10O5. It is a derivative of malonic acid and is commonly used in organic synthesis. This compound is known for its versatility in various chemical reactions and its applications in different fields such as chemistry, biology, medicine, and industry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Dimethyl 2-(Methoxymethyl)malonate can be synthesized through several methods. Another method involves the reaction of dimethoxymethane with carbon monoxide .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of chloroacetic acid and sodium cyanide. This process includes neutralization, cyaniding, acidifying, and esterification steps to obtain the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Dimethyl 2-(Methoxymethyl)malonate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can be reduced to form corresponding alcohols or other reduced forms.
Substitution: This compound can participate in substitution reactions, where one functional group is replaced by another
Common Reagents and Conditions
Common reagents used in these reactions include methoxide, sulfuric acid, and various alkyl halides. The conditions for these reactions can vary, but they often involve specific temperatures and catalysts to achieve the desired products .
Major Products Formed
The major products formed from these reactions include various substituted malonates, alcohols, and other derivatives that are useful in further chemical synthesis .
Wissenschaftliche Forschungsanwendungen
Dimethyl 2-(Methoxymethyl)malonate has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of dimethyl 2-(Methoxymethyl)malonate involves its ability to act as a nucleophile in various chemical reactions. It can form enolates, which then participate in nucleophilic substitution reactions to form new carbon-carbon bonds. This process is essential in the synthesis of more complex molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dimethyl malonate: A diester derivative of malonic acid, commonly used in organic synthesis.
Diethyl malonate: Another ester derivative of malonic acid, used in similar applications as dimethyl malonate.
Methyl 2-acetylbenzoate: Used in the synthesis of isobenzofuranones and other complex molecules.
Uniqueness
Dimethyl 2-(Methoxymethyl)malonate is unique due to its specific functional groups that allow it to participate in a wide range of chemical reactions. Its versatility makes it a valuable compound in various fields of research and industry .
Eigenschaften
Molekularformel |
C7H12O5 |
|---|---|
Molekulargewicht |
176.17 g/mol |
IUPAC-Name |
dimethyl 2-(methoxymethyl)propanedioate |
InChI |
InChI=1S/C7H12O5/c1-10-4-5(6(8)11-2)7(9)12-3/h5H,4H2,1-3H3 |
InChI-Schlüssel |
ZJAJYXYKRRRCMK-UHFFFAOYSA-N |
Kanonische SMILES |
COCC(C(=O)OC)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















